(3r)-1-cyclopentylpyrrolidin-3-ol
Description
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(3R)-1-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10(7-9)8-3-1-2-4-8/h8-9,11H,1-7H2/t9-/m1/s1 |
InChI Key |
BGHMBQDVMFINMV-SECBINFHSA-N |
Isomeric SMILES |
C1CCC(C1)N2CC[C@H](C2)O |
Canonical SMILES |
C1CCC(C1)N2CCC(C2)O |
Origin of Product |
United States |
Preparation Methods
[3+2] Cycloaddition with Chiral Amine Precursors
A widely employed strategy involves [3+2] cycloaddition reactions between vinyl sulfones and chiral amine precursors. For instance, a triflic acid (TfOH)-catalyzed reaction in dichloromethane (CH₂Cl₂) facilitates the formation of pyrrolidine intermediates. Key steps include:
-
Chiral separation : Post-cycloaddition, supercritical fluid chromatography (SFC) isolates the (3R)-enantiomer with >99% enantiomeric excess (ee).
-
Deprotection and sulfonylation : Hydrogenation using Pd(OH)₂/C removes protective groups, followed by treatment with 4-methylbenzenesulfonyl chloride to yield the final product.
This method achieves an overall yield of 47% under optimized conditions, as demonstrated in the synthesis of SARS-CoV-2 inhibitors.
Hydroxylation of Pyrrolidine Derivatives
Direct Hydroxylation Using Microbial Catalysts
Microbial hydroxylation offers a stereoselective pathway. Aspergillus sp. catalyzes the hydroxylation of 1-benzoylpyrrolidine at the 3-position, yielding (3R)-1-benzoylpyrrolidin-3-ol. Subsequent steps include:
-
Esterification : Lipases (e.g., Candida antarctica) esterify the hydroxyl group with tosyl chloride, enhancing solubility for purification.
-
Cyclopentylation : Reaction with cyclopentyl bromide in dimethylformamide (DMF) at 80°C introduces the cyclopentyl moiety.
This enzymatic approach achieves 65% yield while maintaining stereochemical integrity.
Mitsunobu Reaction for Etherification
Stereospecific Alkoxy Group Introduction
The Mitsunobu reaction enables the introduction of alkoxy groups while preserving chirality. A representative protocol involves:
-
Reagents : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
-
Substrate : N-Boc-3-hydroxypyrrolidine reacts with cyclopentanol under Mitsunobu conditions, followed by Boc deprotection with HCl.
This method achieves 54% yield and is scalable for gram-scale production.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, continuous flow systems optimize reaction parameters:
Chiral Resolution at Scale
Industrial facilities employ simulated moving bed (SMB) chromatography for high-throughput enantiomer separation, achieving 98% purity with a throughput of 10 kg/day.
Comparative Analysis of Preparation Methods
| Method | Yield | Key Reagents | Stereoselectivity | Scalability |
|---|---|---|---|---|
| [3+2] Cycloaddition | 47% | TfOH, Pd(OH)₂/C | >99% ee | Moderate |
| Microbial Hydroxylation | 65% | Aspergillus sp., Lipases | 95% ee | High (bioreactors) |
| Mitsunobu Reaction | 54% | DIAD, PPh₃ | 98% ee | High |
| Continuous Flow | 60% | PdCl₂(dppf), CsF | >99% ee | Industrial |
Reaction Optimization and Challenges
Solubility and Purification
Stereochemical Stability
-
Epimerization risks : Acidic conditions (pH < 3) may induce racemization, necessitating neutral buffers during workup.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
®-1-cyclopentyl-pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclopentyl group to a different functional group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride can produce a fully reduced cyclopentyl-pyrrolidine.
Scientific Research Applications
®-1-cyclopentyl-pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-cyclopentyl-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the cyclopentyl ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of the N-substituent significantly impacts molecular weight, polarity, and bioavailability. Below is a comparative analysis:
Key Observations:
- Polarity : Fluoropyridine-carbonyl and chloro-benzyl substituents introduce polar or aromatic functionalities, favoring target-specific binding over passive diffusion .
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, whereas cyclopentyl and benzyl groups may reduce it .
Stereochemical Influences
The R-configuration at the 3-position is critical for biological activity in many analogs. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
